Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate
Description
Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyridine (nitrogen-containing) ring system. The "hexahydro" designation indicates partial saturation of the rings, distinguishing it from fully aromatic analogs. The molecule contains a ketone group at the 6-position and an ethyl ester at the 3a-carboxylate position.
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-2-14-9(13)10-3-4-15-7(10)5-8(12)11-6-10/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
RCZSJJCQLUUWPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCOC1CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a furan derivative, followed by its reaction with a pyridine precursor under acidic or basic conditions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for biological activity screening, including antimicrobial, antiviral, and anticancer assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: In industrial settings, the compound can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural Features and Substituents
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Heterocycle Type: The target compound’s furopyridine core differs from thienopyridines (sulfur-containing) and pyrrolopyridines (nitrogen-containing five-membered ring). Oxygen in furan confers distinct electronic properties compared to sulfur or additional nitrogen atoms .
- Substituent Effects : The 6-oxo group may facilitate hydrogen bonding or serve as a reactive site for further functionalization, contrasting with bromine (in ) or chlorophenyl groups (in ), which are more electrophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
